molecular formula C11H16N4O2 B1600226 Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate CAS No. 603965-77-1

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

Cat. No. B1600226
M. Wt: 236.27 g/mol
InChI Key: WGCSHLUYKRADNA-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is a chemical compound with the linear formula C10H16N4 . It is a pyrimidine derivative, which is a class of compounds known for their antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and similar compounds involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate is characterized by a pyrimidine ring attached to a piperazine ring . The exact structure can be determined using techniques such as X-Ray diffraction analysis .

Future Directions

The future directions for the research on Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate and similar compounds include further exploration of their neuroprotective and anti-inflammatory properties . These compounds have the potential to be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 2-piperazin-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-2-17-10(16)9-7-13-11(14-8-9)15-5-3-12-4-6-15/h7-8,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCSHLUYKRADNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460202
Record name ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate

CAS RN

603965-77-1
Record name ETHYL 2-(PIPERAZIN-1-YL)PYRIMIDINE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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